Diammonium tridecaoxotetramolybdate(2-)
Description
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Properties
CAS No. |
12207-64-6 |
|---|---|
Molecular Formula |
H4MoNO+ |
Molecular Weight |
129.99 g/mol |
IUPAC Name |
diazanium;oxido-[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy-dioxomolybdenum |
InChI |
InChI=1S/Mo.H3N.O/h;1H3;/p+1 |
InChI Key |
UCKVGBAFPJENDM-UHFFFAOYSA-O |
Canonical SMILES |
[NH4+].[O].[Mo] |
Origin of Product |
United States |
Historical Context and Discovery of Molybdenum Based Polyoxometalates
The journey into the world of polyoxometalates began in the early 19th century. In 1826, Jöns Jacob Berzelius reported the formation of a yellow precipitate when he mixed ammonium (B1175870) molybdate (B1676688) with phosphoric acid, a substance now recognized as ammonium phosphomolybdate, (NH₄)₃[PMo₁₂O₄₀]. tesisenred.netwiley-vch.demappingignorance.org This marked the synthesis of the first polyoxometalate. tesisenred.net Some accounts suggest that the D'Elhuyar brothers may have encountered a similar substance as early as 1783. mappingignorance.org The structural complexities of these compounds, however, remained a mystery for over a century. It was not until 1933 that J.F. Keggin successfully determined the structure of the related tungstate (B81510) analogue, [PW₁₂O₄₀]³⁻, unveiling the intricate cage-like architecture that characterizes many polyoxometalates. tesisenred.netmappingignorance.org These early discoveries laid the groundwork for the systematic exploration of molybdenum-based and other polyoxometalates, a field that has since expanded to include a vast array of structures with diverse applications. wiley-vch.de
Significance of the Tetrameric Mo₄o₁₃ ²⁻ Anion in Inorganic Chemistry
The core of diammonium tridecaoxotetramolybdate(2-) is the tetrameric anion, [Mo₄O₁₃]²⁻. ontosight.ai This anion is constructed from four molybdenum-oxygen octahedra (MoO₆) that are linked together by sharing edges and corners. ontosight.ai The arrangement of these octahedra creates a stable, condensed polyanion. In the solid state structure of diammonium tridecaoxotetramolybdate(2-), these [Mo₄O₁₃]²⁻ units self-assemble into chains, which then form puckered layers. researchgate.net The significance of this tetrameric anion lies in its role as a fundamental building block in the formation of more complex polyoxomolybdate structures. The ability of such units to polymerize and form extended networks is a key feature of polyoxometalate chemistry, leading to a wide variety of structural motifs and material properties.
Classification and Nomenclature Within Polyoxometalate Frameworks
Polyoxometalates are broadly categorized into two main families: isopolyanions and heteropolyanions. wiley-vch.demappingignorance.org Isopolyanions, such as the [Mo₄O₁₃]²⁻ anion, are composed of only one type of metal addenda atom (in this case, molybdenum) and oxygen. wiley-vch.de Heteropolyanions, in contrast, contain one or more additional elements, known as heteroatoms (e.g., phosphorus, silicon), which are incorporated into the metal-oxygen framework. wiley-vch.de
Scope and Academic Relevance of Research on Diammonium Tridecaoxotetramolybdate 2
Conventional Aqueous-Phase Synthesis Protocols
The most common and well-established methods for synthesizing diammonium tridecaoxotetramolybdate(2-) are conducted in aqueous solutions. These protocols typically involve the controlled acidification of a molybdate (B1676688) solution. A prevalent method involves the reaction of molybdenum trioxide with ammonium hydroxide, followed by acidification with an acid like nitric acid. ontosight.ai The final product is then obtained as a crystalline solid through the evaporation of the solution. ontosight.ai
The successful synthesis of specific polyoxometalate clusters like diammonium tridecaoxotetramolybdate(2-) is highly dependent on the careful control of several reaction parameters. The speciation of molybdate ions in aqueous solution is a complex, pH-dependent equilibrium. gla.ac.uk Therefore, precise pH control is the most critical factor. The formation of the tetramolybdate anion, [Mo₄O₁₃]²⁻, occurs under specific acidic conditions. Starting from a basic solution of ammonium molybdate, careful addition of an acid is required to lower the pH to the optimal range for the tetramolybdate species to form and crystallize.
Temperature also plays a significant role in the crystallization process. While some preparations are carried out at room temperature, controlling the temperature during reaction and crystallization can influence the yield and quality of the final product. For instance, a method for preparing a related compound, ammonium tetrathiomolybdate (B108656), specifies a reaction temperature of 60°C for one hour to obtain a high-purity crystalline product. scientific.net
Reactant stoichiometry is another key parameter. The molar ratio of the molybdenum source (e.g., molybdenum trioxide or a simple molybdate salt) to the ammonium source and the acid must be carefully calculated to achieve the desired [Mo₄O₁₃]²⁻ cluster without favoring the formation of other polyoxomolybdate species, such as the heptamolybdate ([Mo₇O₂₄]⁶⁻) or octamolybdate ([Mo₈O₂₆]⁴⁻). acs.orgnih.gov
Table 1: Key Parameters in Aqueous Synthesis
| Parameter | Influence | Typical Conditions |
|---|---|---|
| pH | Determines the specific polyoxometalate species formed. | Acidic range, precise value is critical. |
| Temperature | Affects reaction rate and crystallization. | Room temperature to moderate heating (e.g., 60-95°C). scientific.netguidechem.com |
| Stoichiometry | Controls the molar ratios of reactants, influencing product formation. | Adjusted based on the desired final compound. |
| Concentration | Influences crystallization and yield. | Varies depending on the specific protocol. |
Assessing the purity of the synthesized diammonium tridecaoxotetramolybdate(2-) is crucial to ensure the desired compound has been formed without significant contamination from other polyoxometalate species or starting materials. Several analytical techniques are employed for this purpose.
X-ray Diffraction (XRD) is a primary method for confirming the crystalline phase and purity of the product. scientific.net The obtained diffraction pattern is compared with standard reference patterns for ammonium tetramolybdate to verify its identity and crystalline structure.
Spectroscopic methods are also widely used. Fourier-transform infrared (FT-IR) spectroscopy and Laser Raman Spectroscopy (LRS) are valuable for identifying the characteristic vibrations of the Mo-O bonds within the [Mo₄O₁₃]²⁻ cluster, distinguishing it from other molybdate anions. scientific.net
Elemental analysis provides a quantitative measure of the constituent elements (N, H, Mo, O), which can be compared to the calculated theoretical values based on the formula (NH₄)₂Mo₄O₁₃. Furthermore, techniques like Scanning Electron Microscopy (SEM) can be used to examine the morphology of the crystals, which can give an indication of the product's homogeneity. acs.org
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose |
|---|---|
| X-ray Diffraction (XRD) | Phase identification and confirmation of crystalline structure. scientific.net |
| FT-IR/Raman Spectroscopy | Identification of characteristic molecular vibrations of the [Mo₄O₁₃]²⁻ anion. scientific.net |
| Elemental Analysis | Quantitative determination of elemental composition. scispace.com |
| Scanning Electron Microscopy (SEM) | Examination of crystal morphology and homogeneity. acs.org |
Non-Aqueous and Hydrothermal/Solvothermal Synthetic Approaches
To access new structures, overcome limitations of aqueous chemistry, and synthesize materials with controlled morphologies, non-aqueous and hydrothermal/solvothermal methods have been explored for polyoxometalates.
Non-Aqueous Synthesis: While less common for simple ammonium molybdates, non-aqueous synthesis offers a pathway to different polyoxometalate structures that are inaccessible in water. semanticscholar.org These methods often use polar organic solvents like acetonitrile (B52724) or dimethylformamide. chemeurope.com The synthesis of heterometal-substituted polyoxometalates, for example, has been developed in non-aqueous systems by reacting lacunary species with metal salts. ncl.ac.uk This approach highlights the potential for non-aqueous routes to create novel molybdate clusters, although specific protocols for diammonium tridecaoxotetramolybdate(2-) are not widely documented.
Hydrothermal/Solvothermal Synthesis: Hydrothermal and solvothermal synthesis involves carrying out the reaction in water or an organic solvent, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. nih.gov This technique is widely used to prepare nanostructured materials with controlled morphology. rsc.org For instance, one-dimensional nanostructures of molybdenum trioxide (α-MoO₃) have been synthesized via the hydrothermal acidification of ammonium heptamolybdate tetrahydrate at temperatures between 140-200°C. researchgate.netacs.org While this produces MoO₃, it demonstrates that the fundamental building blocks for polyoxomolybdates are reactive under hydrothermal conditions. By carefully adjusting precursors, pH, temperature, and duration, it is feasible to target the formation of specific crystalline polyoxomolybdate salts like diammonium tridecaoxotetramolybdate(2-). researchgate.net
Green Chemistry Principles in the Preparation of Diammonium Tridecaoxotetramolybdate(2-)
In recent years, there has been a significant push to develop more environmentally friendly and sustainable chemical processes. The application of green chemistry principles to the synthesis of molybdate compounds aims to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One innovative approach involves solid-gas phase reactions. A sustainable, one-step technology has been developed to produce various pure ammonium molybdates by reacting ammonium tetramolybdate with ammonium bicarbonate in an airtight container. acs.orgacs.org This method requires less water, involves a simpler process, consumes less energy, and avoids the need for acid addition compared to traditional methods. acs.org
Another green strategy involves using water as the reaction solvent and employing readily available, less toxic catalysts and reagents. ias.ac.inresearchgate.net Plant extracts have been used as reducing and capping agents in the green synthesis of molybdenum oxide nanoparticles from ammonium molybdate precursors, highlighting an eco-friendly route that avoids harsh chemicals. omicsonline.org Similar principles can be applied to the synthesis of the target compound by choosing safer acids and optimizing reaction conditions to minimize energy consumption and waste generation. For instance, replacing the highly toxic hydrogen sulfide (B99878) gas with ammonium sulfide or sodium sulfide in the synthesis of related thiomolybdates represents a significant green improvement. scientific.netgoogle.com
Scale-Up Considerations for Diammonium Tridecaoxotetramolybdate(2-) Synthesis
Transitioning a synthesis protocol from a laboratory scale to industrial production requires addressing several challenges related to cost, safety, efficiency, and environmental impact. For molybdate production, a typical industrial process might start with the roasting of molybdenum concentrate to produce technical grade molybdenum trioxide, which is then purified through sublimation or ammonia (B1221849) leaching. researchgate.net
For the synthesis of diammonium tridecaoxotetramolybdate(2-), a key scale-up consideration is the efficient and safe handling of reactants, particularly ammonia and acids. The process must be designed to control reaction temperature and pH on a large scale to ensure consistent product quality. Crystallization and filtration are critical steps that need to be optimized for large volumes to maximize yield and purity. guidechem.com
A process developed for the commercial-scale production of ammonium tetrathiomolybdate uses a closed system to react an ammoniacal molybdate solution with hydrogen sulfide gas at elevated pressure. google.com This approach prevents the release of toxic gas and allows for the recycling of the mother liquor, improving economic and environmental performance. google.com Similar closed-system and recycling strategies would be essential for the large-scale production of diammonium tridecaoxotetramolybdate(2-). The solid-gas phase reaction using ammonium bicarbonate also presents a promising avenue for cleaner, scalable production of ammonium molybdates. acs.org
Single-Crystal X-ray Diffraction Analysis of the [Mo₄O₁₃]²⁻ Anion
Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information regarding the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been instrumental in resolving the complex structure of the tetramolybdate anion, [Mo₄O₁₃]²⁻, and understanding its solid-state assembly with ammonium counterions. The structure of diammonium tetramolybdate consists of puckered layers built from the self-assembly of tetrameric [Mo₄O₁₃]²⁻ units linked through corner-sharing octahedra. researchgate.net
Studies have revealed that diammonium tridecaoxotetramolybdate(2-) can crystallize into at least two different polymorphs: a triclinic (t) and an orthorhombic (o) form. researchgate.net The triclinic phase is isotypic with the corresponding potassium and rubidium analogues. researchgate.net A separate investigation has detailed a layered framework structure that is built from chains of the [Mo₄O₁₃]²⁻ tetrameric units. researchgate.net
The crystallographic data for a representative structure are summarized below. This structure consists of layers of the polyoxomolybdate anions, with ammonium cations situated between the layers. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | (NH₄)₂[Mo₄O₁₃] |
| Formula Weight | 651.88 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.250(2) |
| b (Å) | 8.331(3) |
| c (Å) | 10.240(4) |
| α (°) | 90 |
| β (°) | 106.077(3) |
| γ (°) | 90 |
| Volume (ų) | 676.2(4) |
| Z | 2 |
Data sourced from a study on a novel two-dimensional polyoxomolybdate framework. researchgate.net
The fundamental building block of the anion is the [Mo₄O₁₃]²⁻ cluster, which is composed of four MoO₆ octahedra that share edges and corners. ontosight.ai Within this core, the molybdenum atoms exhibit a distorted octahedral coordination geometry. The oxygen atoms can be classified based on their coordination: terminal oxo groups (bonded to a single Mo atom), bridging oxo groups (μ₂-O, bonded to two Mo atoms), and more highly coordinated bridging oxygens.
The Mo-O bond lengths vary significantly depending on the nature of the oxygen atom. Terminal Mo=O bonds are the shortest, typically in the range of 1.69–1.72 Å, indicating significant double-bond character. Bridging Mo-O bonds are longer, with lengths varying based on the specific connectivity within the cluster, generally falling in the range of 1.88–2.00 Å for two-coordinate oxygens and extending to approximately 2.25 Å for more highly coordinated oxygens. researchgate.net The O-Mo-O bond angles deviate from the ideal 90° of a perfect octahedron due to the strains induced by edge- and corner-sharing between the MoO₆ units.
| Bond | Length (Å) | Description |
|---|---|---|
| Mo1-O1 | 1.703(3) | Terminal |
| Mo1-O2 | 1.716(3) | Terminal |
| Mo1-O5 | 1.889(3) | Bridging |
| Mo1-O6 | 1.996(3) | Bridging |
| Mo2-O3 | 1.696(3) | Terminal |
| Mo2-O4 | 1.710(3) | Terminal |
| Mo2-O5 | 1.916(3) | Bridging |
| Mo2-O7 | 2.249(3) | Bridging |
Data sourced from a study on a novel two-dimensional polyoxomolybdate framework. researchgate.net
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray diffraction (PXRD) is an essential technique for confirming the phase identity and assessing the crystalline purity of a bulk sample of diammonium tridecaoxotetramolybdate(2-). The method involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase, as the peak positions are determined by the unit cell dimensions according to Bragg's Law.
The experimental PXRD pattern of a synthesized bulk sample can be compared with a standard pattern calculated from single-crystal data to verify the material's identity and ensure the absence of significant crystalline impurities. researchgate.net For (NH₄)₂Mo₄O₁₃, the pattern would show a characteristic set of diffraction peaks corresponding to its specific crystal structure. High-temperature XRD studies have also been employed to monitor the thermal decomposition of ammonium tetramolybdate phases into molybdenum trioxide (MoO₃). researchgate.net
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Polyoxometalate Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for characterizing polyoxometalates. These techniques probe the vibrational modes of the molecule and provide a characteristic "fingerprint" of the [Mo₄O₁₃]²⁻ anion. The spectra are typically dominated by vibrations associated with the Mo-O bonds.
The high-frequency region of the spectra is particularly informative:
Mo=O Terminal Stretching (ν(Mo=O)): Strong bands in the approximate range of 900–1000 cm⁻¹ are characteristic of the stretching vibrations of the terminal molybdenum-oxygen double bonds. researchgate.net
Mo-O-Mo Bridging Stretching (ν(Mo-O-Mo)): Vibrations corresponding to the stretching of the Mo-O-Mo bridges appear at lower frequencies, typically between 700 and 900 cm⁻¹. researchgate.net
Deformation and Bending Modes: The region below 600 cm⁻¹ contains more complex vibrations, including various bending and deformation modes of the polyoxometalate cage.
FTIR and Raman are complementary techniques. In general, symmetric vibrations are more intense in the Raman spectrum, while asymmetric vibrations are stronger in the FTIR spectrum. The presence of bands characteristic of the ammonium ion (e.g., N-H stretching around 3200 cm⁻¹ and N-H bending around 1400 cm⁻¹) would also be expected in the spectra of (NH₄)₂Mo₄O₁₃. researchgate.net
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 900 - 1000 | Stretching of terminal Mo=O groups |
| 700 - 900 | Asymmetric stretching of Mo-O-Mo bridges |
| 500 - 700 | Symmetric stretching of Mo-O-Mo bridges |
| Below 500 | Bending and deformation modes of the Mo-O framework |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁹⁵Mo NMR) for Molybdenum Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹⁵Mo NMR, is a valuable tool for studying the structure and speciation of molybdenum compounds in solution and, with more advanced techniques, in the solid state. researchgate.net The ⁹⁵Mo nucleus has a nuclear spin of I = 5/2, which makes it NMR-active. However, it is also a quadrupolar nucleus, which can lead to broad spectral lines, especially in asymmetric environments. sci-hub.se
In the context of polyoxometalates, ⁹⁵Mo NMR can distinguish between molybdenum atoms in different local coordination environments within a cluster. sci-hub.se The chemical shift of a ⁹⁵Mo resonance is highly sensitive to factors such as:
The coordination number of the Mo atom.
The symmetry of the local environment.
The nature of the neighboring atoms and the types of Mo-O bonds.
For a structure like the [Mo₄O₁₃]²⁻ anion, if the molybdenum sites are crystallographically distinct, it would be expected to show multiple resonances in the solid-state ⁹⁵Mo NMR spectrum. The analysis of these spectra, often requiring specialized techniques like Magic Angle Spinning (MAS) and high magnetic fields, can provide data on the chemical shift anisotropy and quadrupolar coupling parameters. researchgate.net This information complements diffraction data by confirming the number and symmetry of unique molybdenum sites in the structure. sci-hub.se For polyoxometalates in solution, ⁹⁵Mo NMR is crucial for identifying the various species present at equilibrium. rsc.org
Thermal Analysis (TGA, DSC) for Decomposition Pathways and Stability Profiling
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of ammonium molybdate compounds. While specific TGA/DSC data for pure diammonium tridecaoxotetramolybdate(2-), (NH₄)₂Mo₄O₁₃, is often discussed in the context of it being an intermediate in the decomposition of other ammonium molybdates, the general process is well-documented.
The thermal decomposition of more complex ammonium molybdates, like ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), occurs in multiple, distinct stages. chemicalbook.commdpi.com These stages typically involve the initial loss of water of hydration, followed by the sequential loss of ammonia and water, leading to the formation of various intermediate ammonium molybdate phases. mdpi.comresearchgate.net Diammonium tridecaoxotetramolybdate(2-) is one such critical intermediate. mdpi.comresearchgate.net
Studies show that the decomposition pathway involves a series of transformations where the molybdenum content in the intermediate phases increases as the temperature is raised. researchgate.net For instance, a common decomposition sequence is: (NH₄)₆Mo₇O₂₄·4H₂O → (NH₄)₄Mo₅O₁₇ → (NH₄)₂Mo₄O₁₃ → MoO₃. researchgate.net
The final decomposition step for diammonium tridecaoxotetramolybdate(2-) involves the complete loss of its remaining ammonia and constitutional water to form molybdenum trioxide (MoO₃). This transformation is reported to occur at approximately 290°C to 350°C. researchgate.net The end product, molybdenum trioxide, is a technologically important material used in catalysis and other applications. mpg.dewikipedia.org The entire decomposition process for parent compounds like ammonium heptamolybdate tetrahydrate typically concludes around 400°C. mdpi.com
The table below summarizes the typical decomposition stages for ammonium molybdates, highlighting the role of diammonium tridecaoxotetramolybdate(2-).
| Decomposition Stage | Compound | Approximate Temperature Range (°C) | Process | Product |
|---|---|---|---|---|
| 1 | (NH₄)₆Mo₇O₂₄·4H₂O | ~100 - 175 | Loss of crystal water | (NH₄)₆Mo₇O₂₄ |
| 2 | (NH₄)₆Mo₇O₂₄·4H₂O | ~110 - 220 | Decomposition and loss of NH₃ and H₂O | (NH₄)₄Mo₅O₁₇ |
| 3 | (NH₄)₄Mo₅O₁₇ | ~220 - 290 | Further decomposition | (NH₄)₂Mo₄O₁₃ |
| 4 | (NH₄)₂Mo₄O₁₃ | ~290 - 350 | Final decomposition | MoO₃ |
Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmospheric conditions. researchgate.net
Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Structural Analysis
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides invaluable information on the morphology, particle size, and nanoscale structure of materials like diammonium tridecaoxotetramolybdate(2-).
SEM analysis of commercially available ammonium molybdate crystals often reveals a wide distribution of particle sizes. These can range from large aggregates measuring up to 1 mm down to much smaller particles on the order of 0.5 µm. researchgate.net The crystals typically exhibit prismatic or plate-like morphologies. The specific morphology can be influenced by the synthesis and crystallization conditions, such as pH and temperature. anl.gov
At the nanoscale, polyoxomolybdates, the class of compounds to which diammonium tridecaoxotetramolybdate(2-) belongs, are known to form a vast array of cluster structures. capes.gov.brresearchgate.net TEM can be employed to visualize these nanoscale clusters and any ordered assemblies they might form. For example, research on certain polyoxomolybdate-based organic-inorganic hybrids has revealed the formation of nanocapsule-like structures with sizes in the range of 50-200 nm. rsc.org While this specific morphology is for a hybrid material, it demonstrates the capacity of polyoxomolybdate units to self-assemble into complex nanoscale architectures.
The thermal decomposition of diammonium tridecaoxotetramolybdate(2-) to molybdenum oxide results in significant morphological changes. SEM studies tracking this transformation show that the initial crystal shape can evolve into different forms, such as the platelet shapes characteristic of molybdenum oxides like MoO₂ and Mo₄O₁₁. mdpi.com These morphological details are critical as they can influence the properties and applications of the final oxide product, for instance, in catalysis where surface area and crystal facet exposure are important.
Surface Science Techniques for Interfacial Characterization (e.g., XPS, AFM)
Surface science techniques are essential for characterizing the elemental composition, oxidation states, and topography of the outermost layers of a material.
X-ray Photoelectron Spectroscopy (XPS) is a primary tool for determining the surface chemical state of molybdenum compounds. lmaleidykla.lt For diammonium tridecaoxotetramolybdate(2-), XPS can confirm the presence of molybdenum, oxygen, and nitrogen from the ammonium counter-ion. More importantly, it is used to analyze the oxidation state of molybdenum. In the parent compound, molybdenum is expected to be in its highest oxidation state, Mo⁶⁺.
During thermal decomposition, as the material transforms into various molybdenum oxides, XPS can track the changes in molybdenum's oxidation state. It is well-established that molybdenum oxides can contain a mixture of oxidation states, including Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺. lmaleidykla.ltresearchgate.net Deconvolution of the Mo 3d high-resolution spectrum allows for the quantification of these different states. This is particularly relevant for understanding the properties of the resulting molybdenum oxide, as mixed-valence states are often linked to enhanced catalytic or electronic properties. lmaleidykla.lt
The table below shows typical binding energies for different molybdenum oxidation states observed in XPS analysis.
| Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Mo 3d₃/₂ Binding Energy (eV) |
|---|---|---|
| Mo⁴⁺ (as in MoO₂) | ~229.0 - 230.0 | ~232.1 - 233.1 |
| Mo⁵⁺ | ~230.5 - 231.6 | ~233.6 - 234.7 |
| Mo⁶⁺ (as in MoO₃) | ~232.1 - 233.0 | ~235.2 - 236.1 |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. lmaleidykla.ltresearchgate.net
In the context of this compound, AFM could be used to visualize the initial stages of thermal decomposition on the crystal surface or to characterize the surface morphology of thin films prepared from the material. The technique provides quantitative data on surface roughness and can reveal nanoscale features that are not discernible by other methods. nanoscientific.org Advanced AFM modes can also probe nanomechanical properties like elasticity and adhesion, offering a more complete picture of the material's surface characteristics. nanoscientific.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure of polyoxometalates (POMs). rsc.org For the [Mo4O13]2- anion, DFT calculations reveal the nature of the molybdenum-oxygen bonds that form the cluster's framework. The calculations typically involve optimizing the geometry of the anion to find its lowest energy conformation and then analyzing the electron density distribution.
Research findings indicate that the bonding within the [Mo4O13]2- cluster is complex, featuring several types of oxygen atoms. These include terminal oxygen atoms (Mo=O), doubly bridging oxygen atoms (Mo-O-Mo), and more complex triply or quadruply bridging atoms within the core of the structure. science.gov DFT calculations allow for the precise determination of Mo-O bond lengths, which vary significantly depending on the coordination environment of the oxygen atom. Terminal bonds are the shortest and strongest, while bridging bonds are progressively longer and weaker.
Analysis of the electronic properties, such as Mulliken charge distribution, shows that the molybdenum atoms are highly oxidized, typically in the +6 oxidation state, while the oxygen atoms bear negative charges. This charge distribution highlights the significant ionic character of the Mo-O bonds, although covalent contributions are also substantial. rsc.org The two ammonium cations, [NH4]+, are positioned to balance the 2- charge of the polyoxometalate anion.
Table 1: Calculated Structural and Electronic Properties of the [Mo4O13]2- Anion from DFT
| Parameter | Description | Typical Calculated Value |
| Bond Length (Å) | Mo=O (terminal) | 1.68 - 1.75 Å |
| Mo-O (bridging, μ2) | 1.85 - 2.00 Å | |
| Mo-O (bridging, μ3/μ4) | 2.05 - 2.48 Å science.gov | |
| Bond Angle (°) | O-Mo-O | 85 - 110° |
| Mo-O-Mo | 115 - 150° | |
| Mulliken Charge | Charge on Mo atoms | +2.5 to +3.5 e |
| Charge on O atoms (terminal) | -0.6 to -0.8 e | |
| Charge on O atoms (bridging) | -0.8 to -1.2 e |
Ab Initio Molecular Dynamics Simulations for Vibrational Properties and Dynamic Behavior
Ab initio molecular dynamics (MD) simulations are employed to study the dynamic behavior and vibrational properties of Diammonium tridecaoxotetramolybdate(2-). acs.orgrsc.org These simulations solve the electronic structure on-the-fly as the atoms move, providing a first-principles description of the system's evolution over time. This method is particularly useful for understanding how the ammonium cations and the molybdate anion interact and move relative to each other at finite temperatures.
MD simulations can reveal the flexibility of the [Mo4O13]2- cluster and the vibrational modes associated with its framework. researchgate.net By analyzing the atomic trajectories, a vibrational density of states can be calculated, which corresponds to the frequencies of the compound's fundamental vibrations. These simulations can distinguish between the high-frequency stretching modes of terminal Mo=O bonds and the lower-frequency modes associated with the bending and stretching of the Mo-O-Mo bridges. rsc.org
Furthermore, these simulations provide insight into the dynamic behavior of the ammonium cations. The [NH4]+ ions are not static but undergo rotational and translational motions. Ab initio MD can model the hydrogen bonding interactions between the N-H groups of the ammonium cations and the oxygen atoms of the molybdate anion, revealing the strength and lifetime of these crucial intermolecular bonds. researchgate.net
Table 2: Simulated Vibrational Frequencies from Ab Initio MD
| Frequency Range (cm⁻¹) | Assignment | Description |
| 3000 - 3400 | N-H Stretching | Vibrations of the ammonium cations. rsc.org |
| 1400 - 1500 | N-H Bending | Bending modes of the ammonium cations. |
| 900 - 1000 | Mo=O Stretching | High-frequency stretching of terminal oxygen atoms. |
| 600 - 850 | Mo-O-Mo Asymmetric Stretching | Stretching of bridging oxygen atoms. |
| 400 - 600 | Mo-O-Mo Symmetric Stretching | Collective stretching modes of the framework. |
| 200 - 400 | O-Mo-O Bending | Bending and deformation modes of the cluster. nih.gov |
| < 200 | Lattice Modes | Collective motions of the anion and cations in the crystal lattice. |
Molecular Orbital Analysis of the [Mo4O13]2- Anion
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the orbitals that extend over the entire [Mo4O13]2- anion. lumenlearning.com MO analysis helps in understanding the chemical reactivity, and optical and electronic properties of the compound. The molecular orbitals are constructed from linear combinations of the atomic orbitals of the constituent molybdenum and oxygen atoms.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. In polyoxomolybdates, the HOMO is typically localized on the oxygen atoms, specifically the p-orbitals of the bridging and terminal oxygens. rsc.org The LUMO, conversely, is generally composed of the empty d-orbitals of the molybdenum atoms. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and the energy required for electronic excitation. For many polyoxomolybdates, this gap is relatively large, indicating high stability. rsc.org
The analysis of the MO diagram shows that the bonding orbitals are primarily a mix of oxygen p-orbitals and molybdenum d-orbitals, while the antibonding orbitals have a larger contribution from the molybdenum d-orbitals. youtube.com This framework explains the charge transfer transitions (from oxygen to molybdenum) that are characteristic of these compounds upon UV irradiation. rsc.org
Table 3: Key Molecular Orbitals of the [Mo4O13]2- Anion
| Molecular Orbital | Primary Atomic Orbital Contribution | Character |
| LUMO+n | Mo(4d) | Antibonding (σ) nih.gov |
| LUMO | Mo(4d) | Non-bonding/Weakly Antibonding (π) |
| HOMO | O(2p) - terminal and bridging | Non-bonding/Weakly Bonding (p-lone pairs) |
| HOMO-n | O(2p) and Mo(4d) | Bonding (σ and π) |
Computational Prediction of Spectroscopic Signatures
Computational methods, particularly those based on DFT, are highly effective in predicting the spectroscopic signatures of molecules, such as their infrared (IR) and Raman spectra. rsc.org For Diammonium tridecaoxotetramolybdate(2-), these calculations involve first optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. This yields the vibrational frequencies and their corresponding IR intensities and Raman activities.
The predicted spectra can be used to interpret experimental results and assign specific absorption bands or scattering peaks to particular vibrational modes. For instance, the calculations can clearly distinguish the sharp, intense peaks in the 900-1000 cm⁻¹ region of the IR and Raman spectra, which are characteristic of the symmetric and asymmetric stretching vibrations of the terminal Mo=O bonds. nih.gov Lower frequency regions are more complex, containing a dense manifold of peaks corresponding to the various stretching and bending modes of the Mo-O-Mo bridges. nih.gov
Calculations can also predict the N-H stretching and bending vibrations of the ammonium cations, which appear at higher frequencies (typically >3000 cm⁻¹ and ~1400 cm⁻¹, respectively). rsc.org The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational dynamics.
Table 4: Computationally Predicted IR and Raman Peaks
| Predicted Peak (cm⁻¹) | Spectrum | Assignment | Relative Intensity |
| ~3200 | IR, Raman | N-H stretching | Medium-Strong |
| ~1430 | IR | N-H bending | Medium |
| ~960 | IR, Raman | Symmetric Mo=O stretching | Strong |
| ~910 | IR, Raman | Asymmetric Mo=O stretching | Strong |
| ~840 | IR | Mo-O-Mo stretching (asymmetric) | Medium |
| ~550 | IR | Mo-O-Mo stretching (symmetric) | Weak-Medium |
| ~350 | Raman | O-Mo-O bending/deformation | Medium |
Modeling of Intermolecular Interactions involving Diammonium Tridecaoxotetramolybdate(2-)
The solid-state structure and properties of Diammonium tridecaoxotetramolybdate(2-) are significantly influenced by intermolecular interactions, primarily the hydrogen bonds between the ammonium cations ([NH4]+) and the tridecaoxotetramolybdate ([Mo4O13]2-) anion. Computational modeling is essential for quantifying these interactions.
Using DFT or other high-level quantum chemical methods, the interaction energy between the cation and anion can be calculated. researchgate.net These models can explore different orientations and positions of the ammonium cations relative to the anion to identify the most stable configurations. The analysis often involves techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and characterize the hydrogen bonds.
These studies show that the protons of the [NH4]+ ions form moderately strong hydrogen bonds (N-H···O) with the oxygen atoms of the molybdate cluster. The terminal oxygen atoms, being more electron-rich, are generally stronger hydrogen bond acceptors than the bridging oxygens. rsc.org The collective strength of these interactions is responsible for the formation and stability of the crystal lattice.
Table 5: Calculated Properties of Intermolecular Interactions
| Interaction Type | Donor-Acceptor Atoms | Typical Bond Distance (Å) | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H ··· O=Mo (terminal) | 2.7 - 2.9 | -5 to -8 |
| Hydrogen Bond | N-H ··· O-Mo (bridging) | 2.9 - 3.2 | -2 to -4 |
| Electrostatic | [NH4]+ ··· [Mo4O13]2- | N/A | Dominant attractive force |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Functional Prediction
Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build statistical models that correlate the structural or physicochemical properties of molecules with their biological activity or chemical functionality. nih.gov While QSAR is more commonly applied in drug discovery, its principles can be adapted to predict the functional properties of polyoxometalates, such as their catalytic activity, magnetic behavior, or material properties. rsc.org
For a compound like Diammonium tridecaoxotetramolybdate(2-), a QSAR-like approach would involve several steps. First, a set of molecular descriptors for the [Mo4O13]2- anion and related POMs would be calculated. These descriptors can be quantum chemical (e.g., HOMO-LUMO gap, surface electrostatic potential, atomic charges) or topological (e.g., size, shape, connectivity). nih.gov
Next, these descriptors would be correlated with an experimentally measured property (the "activity") for a training set of different POMs. Using statistical methods like multiple linear regression, a mathematical model is developed. youtube.com This model could then be used to predict the functionality of new or uncharacterized POMs, including isomers or derivatives of the [Mo4O13]2- anion, based solely on their calculated descriptors. This approach can guide the synthesis of new materials by predicting which structures are most likely to possess desired properties. rsc.org
Table 6: Potential Descriptors for QSAR Models of Polyoxometalates
| Descriptor Class | Example Descriptors | Potential Predicted Property |
| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Mulliken Charges | Redox potential, Catalytic activity |
| Steric/Topological | Molecular Volume, Surface Area, Ovality, Moment of Inertia | Host-guest binding affinity, Self-assembly behavior |
| Quantum Chemical | Electrostatic Potential Maxima/Minima, Dipole Moment | Solubility, Interaction with polar substrates |
| Thermodynamic | Enthalpy of Formation, Solvation Energy | Stability, Reactivity |
Reactivity and Mechanistic Studies of Diammonium Tridecaoxotetramolybdate 2
Acid-Base Chemistry and Protonation Equilibria of the [Mo₄O₁₃]²⁻ Anion
The acid-base properties of polyoxometalates are crucial to understanding their formation and reactivity in aqueous solutions. The [Mo₄O₁₃]²⁻ anion is part of a complex series of equilibria that are highly dependent on pH. In aqueous solutions, the molybdate (B1676688) ion, [MoO₄]²⁻, undergoes protonation and subsequent condensation reactions as the pH is lowered.
Potentiometric titrations of molybdate solutions have been instrumental in elucidating the various isopolymolybdate species present at different pH values. tandfonline.comtandfonline.comiaea.orgresearchgate.netelectrochemsci.org The formation of the tetramolybdate species is understood to occur in acidic conditions as part of a polymerization process. The general trend observed is that with increasing acidity, monomeric molybdate anions condense to form larger polyanions. electrochemsci.org
4 [MoO₄]²⁻ + 6 H⁺ ⇌ [Mo₄O₁₃]²⁻ + 3 H₂O
This equilibrium highlights the consumption of protons during the formation of the tetramolybdate anion from the monomeric molybdate. The stability of the [Mo₄O₁₃]²⁻ anion is therefore confined to a specific pH range, typically in acidic to slightly acidic conditions. Further acidification leads to the formation of larger isopolymolybdates, such as the heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻) anions. researchgate.netelectrochemsci.org Conversely, increasing the pH will shift the equilibrium towards the deprotonated monomeric [MoO₄]²⁻.
The protonation equilibria are also influenced by the concentration of molybdenum in the solution. At higher concentrations, the formation of polymeric species is favored. The intricate nature of these equilibria makes the isolation of specific protonated forms of the [Mo₄O₁₃]²⁻ anion challenging.
| pH Range | Predominant Molybdate Species | General Formula |
|---|---|---|
| > 6.5 | Molybdate | [MoO₄]²⁻ |
| 4 - 6.5 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |
| Acidic | Tetramolybdate / Octamolybdate | [Mo₄O₁₃]²⁻ / [Mo₈O₂₆]⁴⁻ |
Redox Behavior and Electrochemistry of Molybdenum Centers
The molybdenum atoms in the [Mo₄O₁₃]²⁻ anion are in the +6 oxidation state. These Mo(VI) centers can undergo reduction to lower oxidation states, making polyoxomolybdates interesting materials for catalysis and electrochemistry. The redox behavior of these compounds can be investigated using techniques such as cyclic voltammetry.
While specific electrochemical data for diammonium tridecaoxotetramolybdate(2-) is scarce, studies on related polyoxomolybdate systems provide insight into the expected redox behavior. For instance, the electrochemical reduction of other Mo(VI) species has been reported. rsc.org The reduction potentials are highly dependent on the pH of the solution due to the involvement of protons in the redox reactions.
The electrochemical reduction of Mo(VI) in acidic media can be complex due to oligomerization and adsorption phenomena. caltech.edu Studies on dilute solutions of Mo(VI) in non-complexing acids have shown a reversible one-electron reduction of a monomeric Mo(VI) species, with the consumption of two protons per Mo(VI) ion. caltech.edu The resulting Mo(V) species can then undergo further reactions such as dimerization. caltech.edu
For the [Mo₄O₁₃]²⁻ anion, a multi-electron reduction process would be expected, involving the reduction of one or more of the Mo(VI) centers. The general half-reaction can be represented as:
[Mo₄O₁₃]²⁻ + 2x H⁺ + x e⁻ ⇌ [H₂ₓMo₄O₁₃]⁽²⁻ˣ⁾⁻
The actual reduction potentials and the number of electrons transferred would need to be determined experimentally for this specific polyanion. The redox chemistry is further complicated by the potential for mixed-valence species to form, where the molybdenum centers exist in different oxidation states within the same polyanion.
Ligand Exchange and Substitution Reactions involving Diammonium Tridecaoxotetramolybdate(2-)
Ligand exchange and substitution reactions in polyoxometalates are fundamental to their functionalization and application in catalysis. In the context of the [Mo₄O₁₃]²⁻ anion, the terminal and bridging oxygen atoms can potentially be substituted by other ligands. The lability of these oxygen ligands is a key factor in the reactivity of the polyanion.
The kinetics of ligand substitution can be influenced by several factors, including the nature of the incoming and outgoing ligands, the properties of the central metal ion, and the reaction conditions. solubilityofthings.com For polyoxometalates, the exchange of terminal water ligands has been studied for some systems, and the rates can vary significantly. researchgate.netcreighton.edunih.govnih.gov
While specific studies on ligand exchange reactions involving diammonium tridecaoxotetramolybdate(2-) are limited, general principles of substitution at metal centers can be applied. The oxygen atoms in the [Mo₄O₁₃]²⁻ anion are potential sites for substitution by other nucleophiles. The reaction mechanism can be associative, where the incoming ligand first coordinates to the metal center, or dissociative, where a ligand first dissociates before the new ligand binds. libretexts.orglibretexts.org
For example, the substitution of an oxo-ligand by a sulfido-ligand is a known reaction in molybdate chemistry, leading to the formation of thiomolybdates. iaea.orgwikipedia.org This suggests that similar transformations could be possible for the [Mo₄O₁₃]²⁻ anion under appropriate conditions.
| Factor | Description |
|---|---|
| Nature of Ligands | Electronic and steric properties of incoming and outgoing ligands. |
| Metal Ion Properties | Charge, size, and electronic configuration of the molybdenum centers. |
| Reaction Conditions | Solvent, temperature, and pH. |
Hydrolytic Stability and Speciation in Aqueous Solutions
The hydrolytic stability of diammonium tridecaoxotetramolybdate(2-) is intrinsically linked to the pH of the aqueous solution. As discussed in the section on acid-base chemistry, the [Mo₄O₁₃]²⁻ anion is in equilibrium with other isopolymolybdate species.
In highly alkaline solutions (pH > 6.5), the tetramolybdate anion is unstable and will hydrolyze to form the monomeric molybdate anion, [MoO₄]²⁻. researchgate.net As the pH is lowered into the acidic range, polymerization occurs, and the [Mo₄O₁₃]²⁻ anion can be a significant species. However, in strongly acidic solutions, further condensation to larger polyanions like [Mo₈O₂₆]⁴⁻ may occur. electrochemsci.org
The speciation of molybdate in aqueous solutions has been extensively studied and is well-documented. rsc.org The distribution of these species is a function of both pH and the total molybdenum concentration. At a given pH, an increase in the total molybdenum concentration will generally favor the formation of more highly condensed polyanions.
The structure of diammonium tridecaoxotetramolybdate(2-) in the solid state consists of puckered layers of [Mo₄O₁₃]²⁻ units, with ammonium (B1175870) cations located between the layers. researchgate.net In solution, the discrete [Mo₄O₁₃]²⁻ anions will be subject to the equilibria described above. The presence of the ammonium cations can also influence the pH of the solution and thus the speciation of the molybdate.
Interactions with Metal Ions and Organic Substrates in Reaction Environments
Polyoxometalates, including the [Mo₄O₁₃]²⁻ anion, can interact with a variety of metal ions and organic substrates. These interactions are central to their applications in catalysis and materials science.
Interactions with Metal Ions:
The negatively charged surface of the [Mo₄O₁₃]²⁻ anion can coordinate to metal cations. These interactions can lead to the formation of more complex, mixed-metal polyoxometalate structures. The formation of such complexes is governed by the principles of coordination chemistry, with the stability of the resulting adducts being described by formation constants. wikipedia.orgwordpress.comlibretexts.orgscispace.com
Interactions with Organic Substrates:
The interaction of polyoxomolybdates with organic molecules is the basis for their use as catalysts in organic synthesis. These interactions can be electrostatic, involving the attraction between the anionic cluster and cationic or polar organic molecules, or they can involve coordination of the organic substrate to the molybdenum centers.
Studies on related isopolymolybdate-based hybrid compounds have demonstrated the ability to incorporate organic ligands into the structure. rsc.org The reactivity of polyoxometalates towards proteins has also been investigated, revealing a range of possible interactions including charge-charge, hydrogen bonding, and coordination. acs.org The interaction with organic substrates can also be influenced by the presence of other metal ions, leading to the formation of ternary complexes. researchgate.net
Investigation of Reaction Intermediates and Transition States
Understanding the mechanisms of reactions involving diammonium tridecaoxotetramolybdate(2-) requires the identification and characterization of reaction intermediates and transition states. These transient species provide crucial insights into the reaction pathway.
The investigation of such short-lived species is challenging and often requires a combination of experimental and computational techniques. Spectroscopic methods, such as time-resolved spectroscopy and mass spectrometry, can be employed to detect and characterize reaction intermediates. creighton.edulibretexts.org
Computational chemistry offers a powerful tool for studying reaction mechanisms at a molecular level. sumitomo-chem.co.jp Theoretical calculations can be used to model the potential energy surface of a reaction, allowing for the identification of transition state structures and the calculation of activation energies. researchgate.netnih.govrsc.orgresearchgate.net
While specific studies on the reaction intermediates and transition states of reactions involving the [Mo₄O₁₃]²⁻ anion are not prevalent in the literature, mechanistic investigations of related polyoxometalate systems can provide a framework for understanding its reactivity. For example, studies on proton-coupled electron transfer at the surface of polyoxovanadate clusters have provided detailed mechanistic insights, including the characterization of proposed intermediates. nih.gov Similar approaches could be applied to elucidate the reaction mechanisms of the [Mo₄O₁₃]²⁻ anion in various chemical transformations.
Applications of Diammonium Tridecaoxotetramolybdate 2 in Advanced Materials Science
Incorporation into Hybrid Organic-Inorganic Materials and Frameworks
The synthesis of hybrid organic-inorganic materials represents a significant avenue for creating novel materials with tailored properties. Diammonium tridecaoxotetramolybdate(2-) serves as an excellent inorganic precursor in this context. The ammonium (B1175870) cations can be exchanged with organic counterparts, enabling the integration of the molybdate (B1676688) cluster into larger, hybrid structures. This process often involves the reaction of the tetramolybdate salt with organic amines or other nitrogen-containing organic ligands.
The resulting hybrid materials can exhibit a range of properties derived from both the inorganic polyoxometalate core and the organic functional groups. For instance, the incorporation of photoactive organic moieties can lead to new photoluminescent or photochromic materials. Similarly, the introduction of long-chain organic molecules can influence the solubility and processing characteristics of the final hybrid material. Research in this area focuses on controlling the self-assembly processes to create well-defined structures with predictable functionalities.
Table 1: Examples of Organic Cations Used in Hybrid Materials with Tetramolybdate
| Organic Cation Precursor | Resulting Hybrid Material Type | Potential Properties |
| Alkylamines | Functionalized Polyoxometalate-Amine Hybrids | Modified solubility, thermal stability |
| Pyridine derivatives | Coordination Polymers | Catalytic activity, porosity |
| Chiral Amines | Chiral Hybrid Materials | Enantioselective catalysis, chiroptical properties |
Role as a Structural Building Block in Extended Solid Structures
In the realm of crystal engineering, diammonium tridecaoxotetramolybdate(2-) is valued as a versatile structural building block for constructing extended solid-state architectures. The tetramolybdate anion, with its multiple oxygen donor sites, can coordinate with various metal ions to form multidimensional frameworks, including one-dimensional chains, two-dimensional layers, and three-dimensional networks.
The formation of these extended structures is typically achieved through hydrothermal or solvothermal synthesis methods, where the tetramolybdate salt is reacted with a metal salt in the presence of a suitable solvent. The choice of the metal ion, the solvent, and the reaction conditions (e.g., temperature and pH) plays a crucial role in determining the final crystal structure and dimensionality of the resulting material. These extended solids often exhibit interesting properties such as porosity, ion-exchange capabilities, and catalytic activity, making them promising for applications in gas storage, separation, and heterogeneous catalysis.
Development of Polyoxometalate-Based Composites and Nanostructures
Diammonium tridecaoxotetramolybdate(2-) is a key starting material for the fabrication of polyoxometalate-based composites and nanostructures. These materials combine the unique properties of the POM cluster with the functionalities of other materials like polymers, carbon nanotubes, or inorganic nanoparticles.
One common approach involves the encapsulation or dispersion of the tetramolybdate clusters within a polymer matrix. This can enhance the mechanical strength and processability of the material while retaining the catalytic or electronic properties of the POM. Another strategy is the synthesis of nanocomposites where the tetramolybdate is supported on or integrated with nanomaterials. For example, its thermal decomposition can be utilized to produce molybdenum oxide or sulfide (B99878) nanostructures with applications in catalysis and electronics.
Table 2: Synthesis Methods for Tetramolybdate-Based Composites and Nanostructures
| Method | Composite/Nanostructure Type | Key Features |
| In-situ Polymerization | POM-Polymer Composite | Homogeneous dispersion of POMs |
| Sol-Gel Method | POM-Silica Nanocomposite | High surface area, thermal stability |
| Thermal Decomposition | Molybdenum Oxide/Sulfide Nanoparticles | Controlled size and morphology |
| Layer-by-Layer Assembly | POM-based Thin Films | Precise control over thickness and composition |
Functionalization of Surfaces with Diammonium Tridecaoxotetramolybdate(2-)
The ability to modify the surface properties of materials is critical for a wide range of applications. Diammonium tridecaoxotetramolybdate(2-) can be employed for the functionalization of various surfaces, including those of nanoparticles, electrodes, and membranes. The anionic nature of the tetramolybdate cluster allows for its electrostatic adsorption onto positively charged surfaces.
Furthermore, the oxygen-rich surface of the polyoxometalate can participate in hydrogen bonding or covalent bond formation with functional groups present on the substrate. This surface modification can impart new functionalities to the material, such as enhanced catalytic activity, improved hydrophilicity, or specific recognition capabilities. For instance, modifying electrode surfaces with this compound can lead to enhanced electrocatalytic performance for various reactions.
Applications in Smart Materials and Responsive Systems
Smart materials and responsive systems are at the forefront of materials science, and polyoxometalates like diammonium tridecaoxotetramolybdate(2-) are being explored for their potential in this area. The redox activity of the molybdenum centers within the cluster is a key property that can be exploited. Changes in the oxidation state of molybdenum can be triggered by external stimuli such as light, heat, or an electric potential, leading to a change in the material's properties, such as its color (electrochromism) or magnetic behavior.
While specific research on diammonium tridecaoxotetramolybdate(2-) in smart systems is still an emerging field, the general principles established for other polyoxometalates are applicable. For example, its incorporation into hydrogels could lead to stimuli-responsive materials where the swelling or mechanical properties of the gel can be controlled by external triggers. Such systems could find applications in areas like controlled drug release, chemical sensing, and soft robotics. The development of these advanced materials hinges on a deeper understanding of the structure-property relationships of this versatile polyoxometalate.
Catalytic Applications of Diammonium Tridecaoxotetramolybdate 2
Heterogeneous Catalysis involving Supported Diammonium Tridecaoxotetramolybdate(2-)
The immobilization of diammonium tridecaoxotetramolybdate(2-) onto solid supports is a key strategy to enhance its catalytic efficacy, facilitating ease of separation and potential for reuse. These supported catalysts have shown promise in a variety of organic transformations.
Oxidation Reactions (e.g., Alkene Epoxidation, Alcohol Oxidation)
Supported diammonium tridecaoxotetramolybdate(2-) has been investigated as a catalyst for various oxidation reactions. While specific data for this exact compound is limited, the catalytic behavior of closely related supported polyoxomolybdate systems provides valuable insights. For instance, molybdenum-based catalysts are well-known for their activity in alkene epoxidation and alcohol oxidation.
In a representative study on a related supported molybdenum catalyst for the epoxidation of cyclohexene (B86901), the following results were obtained:
| Catalyst Support | Oxidant | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) |
| Al₂O₃ | tert-Butyl hydroperoxide | 80 | 95 | 98 |
| SiO₂ | Cumene hydroperoxide | 70 | 88 | 92 |
| Activated Carbon | Hydrogen peroxide | 60 | 75 | 85 |
This table presents illustrative data for a supported molybdenum catalyst in the epoxidation of cyclohexene and is intended to be representative of the potential catalytic performance of supported diammonium tridecaoxotetramolybdate(2-).
Similarly, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, supported molybdate (B1676688) catalysts have demonstrated high efficiency.
| Catalyst Support | Oxidant | Temperature (°C) | Conversion (%) | Benzaldehyde Selectivity (%) |
| TiO₂ | Molecular Oxygen | 120 | 92 | 95 |
| Zeolite Y | Hydrogen peroxide | 80 | 85 | 90 |
| Mesoporous Silica | Air | 100 | 88 | 93 |
This table showcases typical results for the oxidation of benzyl alcohol using various supported molybdate catalysts, highlighting the potential of such systems.
Mechanistic Insights into Catalytic Cycles
The catalytic cycle for oxidation reactions involving supported polyoxomolybdates typically involves the activation of an oxidant, such as hydrogen peroxide or an organic hydroperoxide, by the molybdenum centers. This leads to the formation of highly reactive peroxo-molybdenum species. These species then transfer an oxygen atom to the substrate, for instance, an alkene to form an epoxide or an alcohol to form an aldehyde or ketone. The catalyst is subsequently regenerated to its initial state to complete the cycle.
In acid-catalyzed reactions, the Brønsted or Lewis acid sites on the supported polyoxometalate are responsible for protonating the substrate or activating a functional group, thereby initiating the desired chemical transformation. The reaction mechanism is highly dependent on the specific reaction and the nature of the active sites on the catalyst surface.
Homogeneous Catalysis with Diammonium Tridecaoxotetramolybdate(2-) Species
In homogeneous systems, diammonium tridecaoxotetramolybdate(2-) can act as a soluble catalyst, offering high activity and selectivity due to the accessibility of its active sites. Polyoxomolybdates in solution are known to catalyze a range of oxidation reactions, including the oxidation of sulfides to sulfoxides and sulfones, and the epoxidation of olefins. The catalytic activity in homogeneous media is often influenced by the solvent, the oxidant, and the presence of co-catalysts or phase-transfer agents.
Photocatalytic and Electrocatalytic Applications of Diammonium Tridecaoxotetramolybdate(2-)
The photo- and electro-active nature of polyoxometalates has led to their exploration in photocatalysis and electrocatalysis. While specific research on diammonium tridecaoxotetramolybdate(2-) is emerging, related polyoxomolybdate compounds have shown significant promise.
In photocatalysis, these compounds can absorb light and generate electron-hole pairs, which can then participate in redox reactions. They have been investigated for the degradation of organic pollutants in water and for light-assisted organic synthesis. The efficiency of the photocatalytic process is dependent on factors such as the light source, pH, and the presence of sacrificial electron donors or acceptors.
In the realm of electrocatalysis, polyoxomolybdates are being explored as catalysts for important reactions such as the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen fuel. The catalytic performance is evaluated based on parameters like overpotential, Tafel slope, and long-term stability.
Catalyst Stability, Regeneration, and Deactivation Mechanisms
A critical aspect of catalysis is the stability and reusability of the catalyst. For heterogeneous catalysts based on supported diammonium tridecaoxotetramolybdate(2-), deactivation can occur through several mechanisms. These include leaching of the active molybdate species from the support, fouling of the catalyst surface by reaction byproducts or coke formation, and structural changes in the polyoxometalate anion under reaction conditions.
Regeneration of deactivated catalysts is often possible through various treatments. For instance, coke deposits can be removed by calcination in air or oxygen. Leached active species can sometimes be re-impregnated onto the support. The choice of regeneration method depends on the nature of the deactivation process.
Future Research Directions and Emerging Opportunities for Diammonium Tridecaoxotetramolybdate 2
Exploration of Novel Synthetic Pathways and Derivatization Strategies
Future research will significantly focus on moving beyond traditional aqueous solution synthesis to develop more controlled and sustainable methods for producing Diammonium tridecaoxotetramolybdate(2-) and related structures.
Mechanochemistry: This solvent-free approach offers a greener alternative to conventional methods. rsc.org Mechanochemical synthesis, by grinding solid-state precursors like molybdenum oxide and ammonium (B1175870) carbonate, could provide a direct, rapid route to the target compound, minimizing waste and potentially revealing new intermediate phases. rsc.org In situ monitoring during these reactions will be crucial to understanding the formation pathways. rsc.org
Hydrothermal Synthesis: Investigating the behavior of molybdate (B1676688) species under hydrothermal conditions (elevated temperature and pressure) can lead to the crystallization of novel structures. nih.gov Understanding the pH-dependent speciation of molybdate precursors in these environments is key to controlling the final product. nih.govchemrxiv.org
Derivatization Strategies: The functionalization of polyoxomolybdates is a primary avenue for tailoring their properties. Future work will explore the covalent linking of organic moieties to the molybdate core. acs.org This can be achieved by reacting the cluster with organosilanes or by using organic ligands that can be post-functionalized. acs.org For instance, derivatization with pentaerythritol followed by esterification using catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) presents a versatile method for attaching various functional groups. Another approach involves creating organoimido derivatives by reacting the oxo-cluster with aromatic amines, which alters the electronic properties of the POM. acs.org Such hybrid organic-inorganic materials open up possibilities for creating catalysts, sensors, and materials with tunable solubility and electronic characteristics. scg.ch
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
| Mechanochemistry | Solvent-free synthesis via grinding of solid precursors. rsc.org | Environmentally friendly, rapid reaction times, potential for novel phase discovery. rsc.org | In situ monitoring of reaction intermediates and pathway elucidation. rsc.org |
| Hydrothermal Synthesis | Synthesis in water at elevated temperatures and pressures. | Access to unique crystalline structures not obtainable at ambient conditions. nih.gov | Understanding pH-dependent speciation and its influence on product formation. nih.govchemrxiv.org |
| Derivatization | Covalent attachment of organic molecules to the inorganic cluster. acs.org | Tailoring of properties such as solubility, reactivity, and electronic structure. scg.ch | Development of new post-functionalization platforms and multi-step organic modifications. |
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the structure, formation, and behavior of Diammonium tridecaoxotetramolybdate(2-) in various environments requires the application of sophisticated analytical techniques.
Advanced NMR Spectroscopy: While standard in the field, future studies will leverage more advanced Nuclear Magnetic Resonance (NMR) techniques. Multinuclear NMR (including ¹⁷O and ⁹⁵Mo) provides detailed information about the local chemical environment of each atom within the cluster. acs.orgacs.org Extensive ³¹P NMR analysis, for related heteropolyanions, has been used to create a "speciation atlas," mapping the stability and reactivity of POMs in aqueous solutions, a methodology that could be extended to molybdate systems. frontiersin.org
In Situ X-ray Total Scattering: To understand the formation mechanisms of polyoxomolybdates under non-ambient conditions, such as in hydrothermal synthesis, in situ characterization is essential. X-ray total scattering, coupled with Pair Distribution Function (PDF) analysis, allows for the structural investigation of both crystalline and non-crystalline species directly in the reaction mixture. chemrxiv.orgacs.org This technique can reveal the evolution of transient species and intermediates that lead to the final product. chemrxiv.org
Infrared Absorption Nanospectroscopy (AFM-IR): This technique combines atomic force microscopy (AFM) with infrared spectroscopy to provide chemical characterization at the nanoscale. nih.gov It is particularly valuable for studying the surface features and organization of POMs in multilayered systems or when integrated into larger material architectures, correlating microscale and nanoscale structures. nih.gov
Multi-Scale Computational Modeling for Predictive Understanding
Computational modeling is an indispensable tool for rationalizing experimental observations and predicting the properties and behavior of complex molecules like polyoxometalates.
Density Functional Theory (DFT): DFT calculations have become central to POM chemistry for understanding isomeric stability, electronic structure, and reactivity. rsc.org Future modeling will focus on predicting the most stable isomers of complex molybdate clusters and elucidating reaction mechanisms, such as the cleavage of chemical bonds by POM photocatalysts. unirioja.esazom.com
Molecular Dynamics (MD) Simulations: Atomistic MD simulations with explicit solvent molecules are crucial for studying the interaction of POMs with their environment, particularly with biological molecules like proteins. unirioja.es These simulations can reveal how factors like the charge, size, and shape of the POM influence its affinity for biological surfaces, which is critical for biomedical applications. unirioja.es
Multi-Time-Scale Kinetic Simulations: The self-assembly of POMs from simple precursors is a complex process involving numerous interconnected reactions occurring over a vast range of timescales. researchgate.net Advanced computational methods that combine quantum chemistry with kinetic modeling can simulate these complex reaction networks, from the initial fast acid-base equilibria to the slow formation of larger clusters, providing a predictive understanding of the synthesis process. researchgate.net The POMSimulator method is an example of a tool that can predict speciation diagrams under various conditions. nih.gov
| Modeling Technique | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Isomer stability, electronic energy gaps, reaction pathways, basicity of oxygen sites. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Bio-Interactions & Solution Behavior | POM-protein binding sites, influence of charge density on affinity, hydration shell structure. unirioja.es |
| Multi-Time-Scale Simulations | Synthesis & Speciation | Prediction of dominant species at different pH and concentrations, kinetic vs. thermodynamic control. nih.govresearchgate.net |
Integration into Multifunctional Material Systems
A significant opportunity for Diammonium tridecaoxotetramolybdate(2-) lies in its use as a building block for advanced functional materials. The goal is to create hybrid systems where the properties of the POM are combined with those of other materials to achieve synergistic effects.
Hybrid Organic-Inorganic Materials: Covalently linking or electrostatically assembling the molybdate cluster with organic components like peptides or polymers can create materials with unique properties. acs.orgnih.gov For example, POM-peptide hybrids combine the redox activity of the inorganic core with the specific recognition and self-assembly capabilities of peptides. nih.gov
Nanocomposites: Incorporating polyoxomolybdates into nanostructured hosts can enhance their stability and performance. Encapsulation within single-walled carbon nanotubes (SWNTs) has been shown to dramatically improve the electrochemical stability of otherwise labile polyoxomolybdates, creating highly stable materials for energy storage. nih.gov Another avenue is the in situ polymerization of monomers around the POM to create nanocomposites, such as poly(methyl methacrylate)-cerium molybdate, for electroanalytical applications. researchgate.net
POM-Stabilized Nanoclusters: Polyoxometalates can act as inorganic ligands to stabilize atomically precise metal nanoclusters. nih.gov These hybrid materials exhibit cooperative properties, where the POM and the metal nanocluster work together, for example, in enabling novel catalytic reactions. nih.gov
Sustainable Applications and Circular Economy Considerations
The unique redox and acidic properties of polyoxometalates make them highly promising for applications in green chemistry and environmental remediation, aligning with the principles of a circular economy.
Green Catalysis: Polyoxomolybdates are effective catalysts for a variety of chemical transformations, including oxidation reactions and acid-catalyzed processes. ijfans.orgacs.org A key future direction is the development of visible-light-activated POM photocatalysts. azom.com Modifying the cluster, for instance with silver, can enable the photocatalyst to use visible light to drive challenging reactions like the simultaneous cleavage of C-C and C-N bonds, paving the way for converting biomass into valuable chemicals. azom.com Their ability to use benign oxidants like molecular oxygen or hydrogen peroxide is a significant advantage. acs.org
Environmental Remediation: POM-based photocatalytic materials are being explored for the degradation of organic pollutants in water. azom.commdpi.com By supporting the molybdate cluster on various carriers, its photocatalytic efficiency can be enhanced. mdpi.com The reusability of these catalysts is a critical factor, and studies have shown that some POM catalysts can be recycled multiple times without losing activity, which is essential for sustainable processes. azom.com
Energy Conversion and Storage: The reversible redox properties of POMs are ideal for applications in energy storage, such as in rechargeable batteries and supercapacitors, and in energy conversion, like electrocatalytic water splitting to produce hydrogen. rsc.orgrsc.orgrsc.org Using POMs as molecular precursors allows for the precise design of electrocatalytic materials. rsc.org
Interdisciplinary Research with Other Scientific Domains
The versatile nature of polyoxometalates provides a rich platform for interdisciplinary research, bridging inorganic chemistry with biology, medicine, and materials science. nih.govacs.org
Biomedical Applications: Polyoxometalates have demonstrated a range of biological activities, including antibacterial, antiviral, and anticancer properties. rsc.orgnih.govpatzke.ch Future research will focus on understanding the mechanisms behind these effects and designing new POM-based therapeutic agents. nih.gov The interaction of specific molybdate clusters with proteins and other biomolecules is a prime target for investigation, as these interactions can affect the POM's stability and biological function. nih.govacs.org For example, the binding of a POM to a protein can inhibit enzymatic activity or prevent protein aggregation. nih.gov
Materials Science: The intersection of POM chemistry and materials science is generating novel functional materials. frontiersin.org This includes the development of POM-based sensors, electronic devices, and "soft-oxometalates" where POMs are combined with soft matter like polymers or vesicles to create responsive gels and other materials. frontiersin.org
Bioinorganic Chemistry: Investigating the behavior of polyoxomolybdates in biological systems presents both challenges and opportunities. The stability of the inorganic cluster at physiological pH and its potential speciation are critical factors that need to be understood. core.ac.uk This research area explores how biological macromolecules can influence the structure and reactivity of POMs, leading to new chemical phenomena that are not observed in simple solutions. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
